molecular formula C11H7NO2 B11909182 furo[3,4-b]quinolin-1(3H)-one CAS No. 4945-38-4

furo[3,4-b]quinolin-1(3H)-one

Cat. No.: B11909182
CAS No.: 4945-38-4
M. Wt: 185.18 g/mol
InChI Key: FZYGATLKLHAMAP-UHFFFAOYSA-N
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Description

Furo[3,4-b]quinolin-1(3H)-one is a heterocyclic compound featuring a fused furan and quinoline scaffold. This structure serves as a privileged pharmacophore in medicinal chemistry, particularly in anticancer research. Its synthesis often involves multi-step protocols, such as the cyclization of alkyl 2-methyl 6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylates with brominating agents like NBS, followed by purification via column chromatography (e.g., 10–30% EtOAc in hexane) . Key derivatives, such as 7-methoxy-9-(3,4,5-trimethoxyphenyl)this compound (compound 6a), exhibit structural motifs linked to DNA topoisomerase inhibition and microtubule disruption, akin to podophyllotoxin analogs .

The compound’s biological relevance is underscored by its ability to induce apoptosis, arrest the G2/M cell cycle phase, and activate caspase-3/7 in cancer cells (e.g., SK-LU-1, MCF7) . Additionally, substituted derivatives have shown α-glucosidase inhibitory activity (IC₅₀ = 1.09 mg/mL) , highlighting its versatility in targeting diverse biological pathways.

Properties

CAS No.

4945-38-4

Molecular Formula

C11H7NO2

Molecular Weight

185.18 g/mol

IUPAC Name

3H-furo[3,4-b]quinolin-1-one

InChI

InChI=1S/C11H7NO2/c13-11-8-5-7-3-1-2-4-9(7)12-10(8)6-14-11/h1-5H,6H2

InChI Key

FZYGATLKLHAMAP-UHFFFAOYSA-N

Canonical SMILES

C1C2=NC3=CC=CC=C3C=C2C(=O)O1

Origin of Product

United States

Preparation Methods

Solvent and Catalyst Optimization

The choice of solvent profoundly affected reaction efficiency (Table 1). Acetonitrile outperformed alternatives due to its high polarity and ability to stabilize Cu(II) intermediates, facilitating rapid ligand exchange and cyclization. Catalytic screening revealed Cu(OTf)₂ as superior to CuCl, CuCN, and Cu(OAc)₂, attributed to its strong Lewis acidity and resistance to hydrolysis under ultrasonic conditions.

Table 1. Solvent and catalyst effects on ultrasonic-assisted synthesis

EntryCatalystSolventTime (min)Yield (%)
1Cu(OTf)₂CH₃CN10.590
2Cu(OTf)₂THF2055
3Cu(OTf)₂EtOH1975
4CuClCH₃CN20Trace

Mechanistic Insights

The reaction proceeds through a sequential Knoevenagel condensation-Michael addition-cyclization pathway. Tetronic acid initially reacts with the aldehyde to form an α,β-unsaturated ketone, which undergoes nucleophilic attack by 5-aminoindazole. Copper coordination activates the carbonyl group, enabling intramolecular heterocyclization to form the fused furoquinolinone system. Ultrasonic irradiation enhances mass transfer and reduces activation energy, permitting reactions at lower temperatures compared to conventional heating.

Acid-Catalyzed Cyclization of Phenolic Precursors

Alternative routes employ phenolic derivatives as starting materials. A 2018 study synthesized 9-(3,4-dihydroxyphenyl)-6,7-dimethoxy-4,9-dihydrothis compound (4ag ) via acid-mediated cyclization of a preformed dihydroquinoline intermediate. Treatment with concentrated H₂SO₄ at 100°C induced dehydration and lactonization, affording the target compound in 80% yield.

Structural Elucidation

1H NMR analysis of 4ag confirmed regioselective formation of the furan ring, with characteristic singlets for the C-9 proton (δ 4.91 ppm) and methoxy groups (δ 3.79–3.63 ppm). The absence of coupling between H-4 and H-5 protons indicated planarity of the fused ring system, consistent with X-ray diffraction data for analogous structures.

Limitations and Modifications

While effective for electron-rich substrates, this method struggles with nitro- or halogen-substituted aromatics due to competing side reactions. Introducing methoxy groups at C-6 and C-7 improved solubility and reduced polymerization tendencies during cyclization.

Comparative Analysis of Synthetic Routes

Each method exhibits distinct advantages:

  • γ-Lactone route : Ideal for accessing C-3/C-4 substituted derivatives but requires prefunctionalized starting materials.

  • Multicomponent synthesis : High atom economy and operational simplicity, though limited to electron-deficient aldehydes.

  • Acid-catalyzed cyclization : Suitable for polyhydroxylated derivatives but necessitates stringent temperature control.

Recent innovations focus on hybrid approaches. For example, combining ultrasonic activation with recyclable Cu(OTf)₂ catalysts achieved four consecutive reaction cycles with <10% yield loss, addressing cost and environmental concerns .

Chemical Reactions Analysis

Synthetic Routes and Functionalization

The compound serves as a scaffold for synthesizing derivatives through electrophilic substitution, cyclization, and nucleophilic addition. Key synthetic pathways include:

Substitution Reactions

  • Electrophilic Aromatic Substitution : Methoxy, nitro, and halogen groups are introduced at specific positions (e.g., C-6, C-7, C-8) using reagents like HNO₃/H₂SO₄ or halogenating agents .

  • Nucleophilic Addition : Hydroxyl and amine groups are added via reactions with nucleophiles such as NH₃ or OH⁻ under basic conditions .

Cyclization Reactions

  • Formation of Fused Rings : Reacting with dienophiles or via Diels-Alder reactions generates polycyclic structures, as seen in the synthesis of dihydrofuroquinolinones .

Derivatives and Structural Modifications

Substituents on the phenyl ring significantly influence physicochemical and biological properties. Representative derivatives include:

Compound IDSubstituent(s)Yield (%)Melting Point (°C)Biological Activity
4ac3,4,5-Trimethoxyphenyl89229–231Antitumor (renal cancer)
4af4-Fluorophenyl82>300Antimicrobial
4ai4,5-Dimethoxy-2-nitrophenyl76284–286Enzyme inhibition
4aj4-Hydroxy-3-methoxyphenyl80216–218Antioxidant

Data sourced from synthetic studies .

Reaction Conditions and Optimization

  • Solvents : DMSO, DMF, and THF are commonly used for polar reactions.

  • Catalysts : Lewis acids (e.g., AlCl₃) enhance electrophilic substitution efficiency.

  • Temperature : Reactions often proceed at 80–120°C, with higher temperatures (>150°C) for cyclizations .

Mechanistic Insights

  • Quinoline Ring Activation : The electron-deficient quinoline core directs electrophiles to meta/para positions.

  • Furan Ring Reactivity : The furan oxygen participates in hydrogen bonding, stabilizing intermediates during substitution .

Comparative Reactivity

The compound’s reactivity differs from similar heterocycles:

CompoundKey Reactivity Difference
Furo[2,3-b]quinolin-1-oneHigher electrophilicity at C-5 due to ring positioning
4-Aza-podophyllotoxinEnhanced DNA-binding via additional nitrogen

Analytical Validation

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., δ 9.86 ppm for NH in 4aj) .

  • HRMS : Validates molecular formulas (e.g., [M+H]+ = 490.1849 for 4ac) .

Scientific Research Applications

Mechanism of Action

The mechanism of action of furo[3,4-b]quinolin-1(3H)-one, particularly in its antitumor activity, involves the inhibition of specific enzymes and pathways critical for cancer cell growth. The compound interacts with molecular targets such as DNA topoisomerases, leading to the disruption of DNA replication and cell division .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The bioactivity of furo[3,4-b]quinolin-1(3H)-one derivatives is highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Compound Name Substituents Molecular Formula Molecular Weight Key Biological Activity Reference
6a 7-OMe, 9-(3,4,5-trimethoxyphenyl) C₂₁H₁₉NO₆ 381.38 Topoisomerase inhibition, microtubule disruption
6b 5-OMe, 9-(3,4,5-trimethoxyphenyl) C₂₁H₁₉NO₆ 381.38 Similar to 6a but with altered methoxy positioning
NSC756112 9-(3,4-dichlorophenyl), 6-ethyl C₂₁H₂₀ClNO₃ 370.12 GBP1:PIM1 interaction inhibitor (anticancer)
Compound 40 11-(3,4,5-trimethoxyphenyl) C₂₄H₂₄NO₅ 406.45 Antitubulin activity, apoptosis induction
IC50 = 1.09 mg/mL (α-glucosidase) 3-chloro, 9-(2-chloro-tetrahydroisoquinolinyl) C₁₉H₁₃Cl₂N₂O₃ 402.24 α-Glucosidase inhibition

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : Methoxy-substituted derivatives (e.g., 6a ) exhibit higher logP values (~3.2), enhancing membrane permeability, whereas halogenated analogs (e.g., bromophenyl derivatives) show increased molecular weight and polarity .
  • Synthetic Yields: Microwave-assisted synthesis of dihydrobenzo[g]furo[3,4-b]quinoline-triones improves yields (up to 91%) compared to traditional reflux methods .

Key Research Findings

Synthetic Advancements: A five-step synthesis of N1-alkyl-4-amino-1,2-dihydroquinoline-lactones via this compound intermediates achieves 51% overall yield, enabling scalable production of rigid podophyllotoxin analogs .

Mechanistic Insights : Derivatives like 6a bind to the tubulin colchicine site, disrupting microtubule dynamics and triggering caspase-mediated apoptosis .

Structure-Activity Relationships (SAR) :

  • Methoxy Groups : Critical for DNA intercalation and topoisomerase inhibition; removal reduces activity by >50% .
  • Halogen Substituents : Bromine or chlorine at the phenyl ring enhances electrophilic interactions with target proteins but may increase toxicity .

Biological Activity

Furo[3,4-b]quinolin-1(3H)-one is a heterocyclic compound that has attracted significant attention due to its diverse biological activities, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the chemical formula C11H7NO2C_{11}H_7NO_2 and features a unique fused ring system comprising a furan and quinoline moiety. This structural arrangement is crucial for its biological activity as it influences the compound's electronic properties and interactions with biological targets .

Biological Activities

This compound exhibits a range of biological activities:

  • Anticancer Properties : Research indicates that this compound has significant antitumor effects, particularly against renal cancer and melanoma cells. The mechanism involves the inhibition of DNA topoisomerases, which disrupts DNA replication and cell division .
  • Antimicrobial Activity : Some derivatives have shown promising results against various bacterial strains, indicating potential applications in treating infections .
  • Enzyme Inhibition : The compound acts on specific enzymes critical for cancer cell proliferation, making it a candidate for targeted cancer therapies .

The antitumor activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in DNA metabolism. By interfering with DNA topoisomerases, the compound prevents the proper replication of cancer cells, leading to apoptosis . Additionally, its interactions with other biomolecules enhance its therapeutic potential.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is presented below:

Compound NameStructure FeaturesBiological Activity
Furo[2,3-b]quinolin-1(3H)-oneSimilar fused ring systemAnticancer properties
4-Aza-podophyllotoxinContains an additional nitrogen atomStrong DNA topoisomerase II inhibitor
Furo[3,4-c]quinolin-3(1H)-oneDifferent furan positioningAntimicrobial activity

This compound stands out due to its specific functional group arrangement and pronounced biological activities compared to these similar compounds .

Case Studies

Several studies have documented the efficacy of this compound in preclinical models:

  • Renal Cancer Study : A study demonstrated that this compound significantly inhibited renal cancer cell proliferation in vitro with an IC50 value indicating potent activity .
  • Melanoma Cell Line Evaluation : Another research evaluated its effects on melanoma cells, showing a marked reduction in cell viability and induction of apoptosis through DNA damage pathways .

Q & A

Q. What are the primary synthetic routes for furo[3,4-b]quinolin-1(3H)-one, and what are their key advantages?

A five-step synthesis route using commercially available starting materials achieves a 51% overall yield via intermediate this compound. This method is noted for its robustness and scalability, employing reagents like LiAlH4 and SOCl2 for reduction and cyclization steps . Alternative approaches include microwave-assisted multicomponent reactions (MCRs), which reduce reaction times (15 minutes) and improve atom economy, though yields depend on substituent compatibility .

Q. How is this compound characterized structurally?

Key techniques include:

  • X-ray crystallography : SHELX programs are widely used for small-molecule refinement, particularly for resolving high-resolution or twinned data .
  • NMR/HRMS : Structural confirmation via characteristic signals (e.g., lactone carbonyl at ~172 ppm in 13C^{13}\text{C} NMR) and exact mass analysis (e.g., HRMS m/z 469.9386 for brominated derivatives) .
  • Chromatography : HPLC or TLC monitors reaction progress, with hexane-acetate (8:2) as a common eluent .

Q. What biological activities have been reported for this compound?

this compound derivatives exhibit:

  • α-Glucosidase inhibition : IC50_{50} of 1.09 mg/ml for a chloro-substituted derivative isolated from Rhizophora apiculata bark .
  • Anticancer potential : Analogues mimicking podophyllotoxin show activity against tumor cell lines, though specific IC50_{50} values require further validation .

Advanced Research Questions

Q. How can synthetic yields be optimized for complex derivatives?

  • Microwave-assisted synthesis : Reduces reaction times (e.g., 15 minutes for MCRs) and improves regioselectivity. For example, irradiation at 200 W in ethanol efficiently assembles tetracyclic frameworks .
  • Solvent and catalyst screening : THF and LiAlH4 are critical for reductive steps, while SOCl2 facilitates cyclization .
  • Table 1 : Comparison of synthetic methods.
MethodYieldTimeKey Reagents/ConditionsReference
Five-step conventional51%DaysLiAlH4, SOCl2, THF
Microwave MCR60-75%15 minEtOH, 200 W, tetronic acid

Q. How to address contradictions in reported bioactivity data?

  • Assay standardization : Variations in α-glucosidase inhibition IC50_{50} (e.g., 1.09 mg/ml vs. unvalidated values) may arise from differences in enzyme sources (mammalian vs. microbial) or substrate concentrations .
  • Structural-activity relationships (SAR) : Bromine or methoxy substituents enhance cytotoxicity but may reduce solubility, complicating dose-response curves .

Q. What strategies resolve crystallographic data discrepancies?

  • SHELX refinement : Use SHELXL for high-resolution data and SHELXD for experimental phasing, especially with twinned crystals. SHELXPRO interfaces with macromolecular applications for validation .
  • Comparative analysis : Cross-validate with spectroscopic data (e.g., lactone carbonyl IR stretches at ~1750 cm1^{-1}) to confirm stereochemistry .

Q. How to design derivatives for improved pharmacokinetic properties?

  • Lactone ring modification : Introduce hydrophilic groups (e.g., hydroxyls) to enhance solubility without compromising ring rigidity .
  • Prodrug strategies : Mask polar functionalities (e.g., esterify lactone carbonyls) to improve bioavailability .

Methodological Challenges and Solutions

Q. What are the limitations of current synthetic protocols?

  • Side reactions : LiAlH4 may over-reduce quinoline cores; controlled stoichiometry and low temperatures (-78°C) mitigate this .
  • Stereochemical control : Microwave methods favor thermodynamic products, but chiral auxiliaries or catalysts are needed for enantioselective synthesis .

Q. How to validate computational models for SAR studies?

  • Docking and MD simulations : Pair with experimental IC50_{50} data to refine binding affinity predictions for α-glucosidase or tubulin targets .
  • In silico ADMET : Use PubChem datasets to predict metabolic stability and toxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.